3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid
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Overview
Description
3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an anilino group, a chloro-substituted methoxyphenyl group, and a prop-2-enoic acid moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the anilino-oxoethoxy intermediate: This step involves the reaction of aniline with an appropriate oxoethoxy compound under controlled conditions to form the anilino-oxoethoxy intermediate.
Introduction of the chloro and methoxy groups: The intermediate is then reacted with a chloro-methoxybenzene derivative to introduce the chloro and methoxy groups onto the phenyl ring.
Formation of the prop-2-enoic acid moiety: The final step involves the reaction of the modified intermediate with an appropriate reagent to form the prop-2-enoic acid moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The anilino group can form hydrogen bonds with target proteins, while the chloro and methoxy groups can influence the compound’s binding affinity and selectivity. The prop-2-enoic acid moiety can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid can be compared with similar compounds such as:
2-(2-Anilino-2-oxoethoxy)benzoic acid: Shares the anilino-oxoethoxy structure but lacks the chloro and methoxy groups.
4-(2-Anilino-2-oxoethoxy)-3-bromobenzoic acid: Contains a bromine atom instead of chlorine and methoxy groups.
(2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid: Similar structure but with variations in the positioning of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H16ClNO5 |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-[4-(2-anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16ClNO5/c1-24-15-9-12(7-8-18(22)23)14(19)10-16(15)25-11-17(21)20-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
VMJFEXWZAFMWGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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